molecular formula C8H11BO2 B071237 3,5-Dimethylphenylboronic acid CAS No. 172975-69-8

3,5-Dimethylphenylboronic acid

Cat. No.: B071237
CAS No.: 172975-69-8
M. Wt: 149.98 g/mol
InChI Key: DJGHSJBYKIQHIK-UHFFFAOYSA-N
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Description

3,5-Dimethylphenylboronic acid is an organoboron compound with the molecular formula C8H11BO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-boron bonds .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3,5-Dimethylphenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate or triisopropyl borate. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of 3,5-dimethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethylphenylboronic acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a crucial role, such as in the synthesis of complex organic molecules .

Properties

IUPAC Name

(3,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGHSJBYKIQHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370240
Record name 3,5-Dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172975-69-8
Record name (3,5-Dimethylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172975-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Magnesium turnings (1.44 g, 59.43 mmol) were covered with dry THF (18.8 mL) in a dried, nitrogen filled flask fitted with an addition funnel and reflux condenser. To this was added 5-bromo-m-xylene (10 g, 54.03 mmol) in THF (15 mnL) after initiation of the Grignard reaction. The addition was carried out over several minutes and the reacton mixture was heated at reflux for 1-2 hours until most of the magnesium had reacted. The reaction mixture was then cooled and transferred to an addition funnel fitted to an nitrogen filled flask containing triisopropyl borate (24.9 mL) at −70° C. The dropwise addition was carried out over several minutes and the mixture warmed to room temperature and stirred overnight. The grey solution was poured onto 2 M HCl and immediately turned yellow. The solution was extracted with Et2O and the Et2O fractions were combined, dried over MgSO4 and the solvent was removed in vacuo to provide the desired product (2.41 g): m.p.249-251° C.; 1H NMR (CDCl3) d 2.44 (6H, s), 7.23 (1H, s), 7.84 (2H, s); 13C NMR (CD3OD) d 21.36, 133.28, 134.39, 137.48.
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1.44 g
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Synthesis routes and methods II

Procedure details

Mg turnings (1.44 g, 59.43 mmol) were covered with dry THF (18.8 ml) in a dried, N2 filled flask fitted with an addition funnel and reflux condenser. To this was added 5-bromo-m-xylene (10 g, 54.03 mmol) in THF (15 ml) after initiation of the Grignard reaction. The addition was carried out over several minutes and the reaction mixture was heated at reflux for 1-2 h until most of the Mg had reacted. The reaction mixture was then cooled and transferred to an addition funnel fitted to a N2 filled flask containing triisopropyl borate (24.9 ml) at -70° C. The dropwise addition was carried out over several minutes and the mixture warmed to room temperature and stirred overnight. The grey solution was poured onto 2M HCl and immediately turned yellow. The solution was extracted into Et2O and the Et2O fractions were combined, dried over MgSO4 and the solvent was removed in vacuo to yield 2.41 g (29.7%). mp 249-251° C.; 1H NMR (CDCl3) 2.44 (6 H, s), 7.23 (1 H, s), 7.84 (2 H, s); 13C NMR (CD3OD) 21.36, 133.28, 134.39, 137.48.
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Mg
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Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-m-xylene (1.5 g in 15 mL of dry tetrahydrofuran) at -78° C. was added 6.4 mL of a 1.4M solution of butyllithium in hexane and the mixture stirred for 20 minutes. At this time triisopropyl borate (2.8 mL) was added and the mixture allowed to warm to room temperature. After 1.5 hours the reaction was concentrated in vacuo to 1/3 volume then cooled to 0° C. and treated with 2N hydrochloric acid (9 mL) followed by warming to room temperature. After 4 hours the mixture was made basic by the addition of 2.5M sodium hydroxide and partitioned between ethyl ether (75 mL) and 1.25M sodium hydroxide. The organic layer was extracted with 1.25M sodium hydroxide (2×) and the aqueous portion then cooled to 0° C. and acidified to pH 3 by the dropwise addition of conc. hydrochloric acid. The white slurry was dissolved in methylene chloride, the organic portion dried over magnesium sulfate and concentrated in vacuo to provide the title compound (960 mg).
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Synthesis routes and methods IV

Procedure details

3,5-Dimethylbromobenzene (10 g, 54 mmol) and magnesium (2.5 g, 108 mmol) were dissolved in 100 mL of THF and stirred at reflux for five hours. After this time, triisopropylborate (10 g, 54 mmol) as a solution in diethylether (50 mL) was added to the solution, followed by stirring at room temperature overnight. The THF was removed in vacuo to leave a crude oil. This oil was taken up in 100 mL of diethylether and 100 mL of 10% sulfuric acid (aqueous) and stirred for two hours. The organic layer was separated and neutralized with saturated sodium bicarbonate solution, whereafter the solvent was removed in vacuo to yield a white solid. The solid was washed generously with pentane. Yield: 4.0 g (49%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,5-Dimethylphenylboronic acid interact with sugars, and what are the downstream effects of this interaction?

A: this compound interacts with sugars like xylose and glucose through the formation of reversible boronate ester bonds. [, ] This interaction is particularly favorable with cis-diols present in sugar molecules. The formation of these bonds allows the this compound, when combined with a suitable co-extractant and organic diluent, to selectively extract sugars from aqueous solutions. [, ] This extraction process concentrates the sugars and can separate them from undesirable components like lignin, offering a method for purifying sugar streams. [, ]

Q2: What is the role of the co-extractant in the sugar extraction process using this compound?

A: While this compound binds to sugars, it requires a co-extractant like Aliquat 336 or its modified form to facilitate the transfer of the sugar-boronate complex into the organic phase. [, ] The co-extractant typically possesses a hydrophobic group and a positively charged group that can interact with the negatively charged boronate complex, enhancing its solubility in the organic diluent. [] For example, using modified Aliquat 336 allows for efficient sugar extraction over a wider pH range. []

Q3: Can you discuss the material compatibility of this compound in the context of sugar extraction?

A: The research indicates that this compound shows compatibility with organic diluents like Shellsol 2046 and Exxal 10. [] These diluents are essential for creating a separate phase that allows for the extraction of the sugar-boronate complex from the aqueous mixture. Additionally, the process employs hydrochloric acid for stripping the sugars from the loaded organic phase, demonstrating the acid stability of the extraction system. []

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